2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline
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Overview
Description
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a quinoline core, a piperidine ring, and a cyclopropylpyridazinyl moiety, which together contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated quinoline intermediate.
Attachment of the Cyclopropylpyridazinyl Group: This step involves the formation of an ether linkage between the quinoline-piperidine intermediate and a cyclopropylpyridazinyl alcohol, typically under basic conditions using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydride, potassium carbonate).
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s quinoline core can intercalate with DNA, while the piperidine and cyclopropylpyridazinyl groups can modulate its binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline: Similar structure but with an isoquinoline core.
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzimidazole: Contains a benzimidazole core instead of quinoline.
2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indole: Features an indole core.
Uniqueness
The uniqueness of 2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline lies in its specific combination of structural elements, which confer distinct chemical reactivity and biological activity. The presence of the quinoline core, coupled with the piperidine and cyclopropylpyridazinyl groups, allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(21-8-7-17-3-1-2-4-19(17)24-21)27-13-11-16(12-14-27)15-29-22-10-9-20(25-26-22)18-5-6-18/h1-4,7-10,16,18H,5-6,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWKMGNDDOTESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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